1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine is a heterocyclic amine characterized by its unique structure, which includes both a pyrazole ring and a piperidine ring. The compound has the molecular formula and a molecular weight of 180.25 g/mol. Its CAS Number is 1342851-15-3, indicating its registration in chemical databases for identification and regulatory purposes.
This compound is classified under heterocyclic compounds due to the presence of both nitrogen-containing rings. It has been the subject of various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis. Its potential applications span across various domains, including biological research and industrial chemistry.
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine typically involves several steps:
The industrial production may utilize continuous flow reactors to enhance yield and purity, incorporating advanced purification techniques like chromatography to isolate the desired product efficiently.
1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides + Sodium hydroxide | Base-catalyzed conditions |
The mechanism of action for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine primarily involves its role as an enzyme inhibitor. The compound is believed to bind to specific active sites on target enzymes, blocking their activity through interactions that may include hydrogen bonding and van der Waals forces. This inhibition can affect metabolic pathways, making the compound a candidate for therapeutic applications .
The physical properties of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine include:
Key chemical properties include:
Additional analytical data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming the identity and purity of the synthesized compound .
The applications of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine are diverse:
The 5-aminopyrazole nucleus essential for target compounds is synthesized through acid-catalyzed cyclocondensation between β-ketonitriles and monosubstituted hydrazines. This reaction proceeds via hydrazone intermediates that undergo intramolecular cyclization, with the tert-butyl group serving as a regioselectivity-directing protecting group. As demonstrated in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, acetic acid catalysis at 90°C achieves >85% regioselectivity for the 1,3,5-trisubstituted isomer over 24 hours [3]. Critical parameters include:
Table 1: Optimization of Pyrazole Cyclocondensation
β-Ketonitrile | Hydrazine | Catalyst | Temp (°C) | Time (h) | Regioselectivity (5-/3-) |
---|---|---|---|---|---|
NC-CH₂-COCH₃ | tert-Butylhydrazine HCl | AcOH | 90 | 22 | 95:5 |
NC-CH₂-COC₆H₅ | Methylhydrazine | TFA | 110 | 8 | 89:11 |
NC-CH₂-COCF₃ | Phenylhydrazine | HCl | Reflux | 12 | 93:7 |
This methodology enables kilogram-scale production of 1-(protected)-5-amino-3-methylpyrazole precursors with <5% regioisomeric contamination [3] [4].
Chiral piperidin-3-amine components are integrated via asymmetric hydrogenation or enzymatic resolution. Key approaches include:
Table 2: Enantioselective Methods for Piperidine Precursors
Method | Chiral Controller | ee (%) | Scale (g) | Refining Step |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos catalysis | Substrate-directed | 95 | 100 | Crystallization (hexane) |
CAL-B enzymatic resolution | Kinetic resolution | >99 | 50 | None |
L-Lysine derivation | Chiral pool | 100 | 200 | Ion-exchange chromatography |
Coupling employs Buchwald-Hartwig amination between 5-bromo-1-methylpyrazole and N-Boc-3-aminopiperidine with Pd₂(dba)₃/XPhos (yields >88%, purity >98%) .
Resin-bound methodologies enable rapid generation of analogs:
Table 3: Solid-Phase Synthesis Optimization
Resin Type | Linker | Coupling Agent | Loading (mmol/g) | Final Purity (%) |
---|---|---|---|---|
Wang resin | AMBA | DIC/HOBt | 0.78 | 87 |
Rink amide | Rink amide | PyBOP | 0.68 | 92 |
Tentagel S RAM | Rink amide | HATU | 0.52 | 95 |
This platform generates 48 analogs in <72 hours with structural diversity at both piperidine N1 and pyrazole C4 positions [7].
Late-stage modifications enhance molecular diversity:
Table 4: Post-Synthetic Modification Yields
Reaction Type | Conditions | Substrate | Yield (%) | Selectivity |
---|---|---|---|---|
Reductive amination | NaBH₃CN, MeOH/HAc (4:1), 4Å MS | 3-Aminopiperidine + aldehydes | 78–92 | >20:1 N- vs O-alkyl |
Catalytic hydrogenation | 10% Pd/C, H₂ (50 psi), EtOAc | 4-Nitrophenyl derivative | 95 | No dehalogenation |
Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O | 5-Bromopyrazole | 85–91 | >98% heteroarylation |
These transformations demonstrate the versatility of the core scaffold for installing pharmacophores while preserving stereochemical integrity at the piperidine C3 position [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0